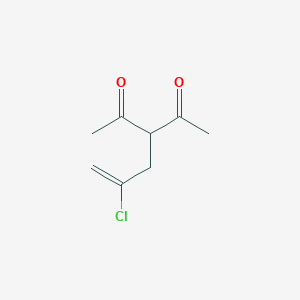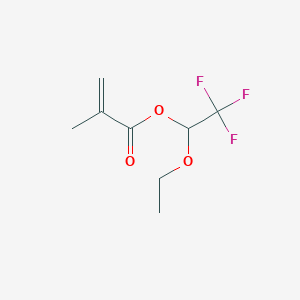![molecular formula C11H15N3O2 B14313141 3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]- CAS No. 116229-33-5](/img/structure/B14313141.png)
3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 2-aminonicotinic acid with isopropylamine, followed by acylation with an appropriate acid chloride or anhydride to form the amide bond . The detailed reaction conditions and purification methods can vary depending on the specific protocol used.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization. Researchers and pharmaceutical companies may explore alternative routes for large-scale production.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield reduced derivatives of the compound.
Substitution: Substitution reactions at the pyridine ring or amide nitrogen are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed mechanistic studies are essential to identify intermediates and final products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Researchers use this compound as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in transition metal-catalyzed reactions.
Pharmacology: Investigating its potential as a drug candidate.
Biochemical Studies: Understanding its interactions with biological macromolecules.
Fine Chemicals: Used in the production of specialty chemicals.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting metabolic pathways or signaling cascades. Further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
116229-33-5 |
|---|---|
Molekularformel |
C11H15N3O2 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
N-[2-oxo-2-(propan-2-ylamino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-8(2)14-10(15)7-13-11(16)9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
LONANUXSHFJBEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)CNC(=O)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)

![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14313072.png)
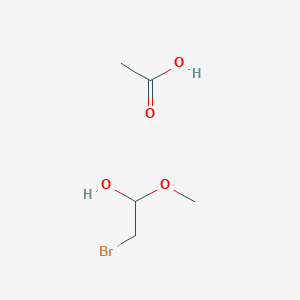
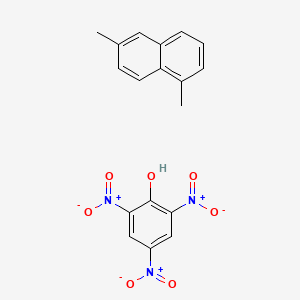
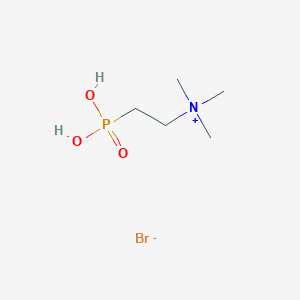

![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
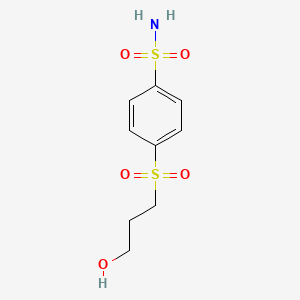

![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)
